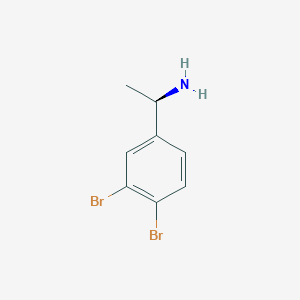

(1R)-1-(3,4-dibromophenyl)ethan-1-amine

Descripción

(1R)-1-(3,4-Dibromophenyl)ethan-1-amine is a chiral primary amine characterized by a bromine-substituted phenyl ring at positions 3 and 4, attached to a stereogenic carbon in the ethanamine backbone. The 3,4-dibromo substitution pattern confers significant steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions.

Propiedades

Fórmula molecular |

C8H9Br2N |

|---|---|

Peso molecular |

278.97 g/mol |

Nombre IUPAC |

(1R)-1-(3,4-dibromophenyl)ethanamine |

InChI |

InChI=1S/C8H9Br2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 |

Clave InChI |

OIFDONQQWGNRSM-RXMQYKEDSA-N |

SMILES isomérico |

C[C@H](C1=CC(=C(C=C1)Br)Br)N |

SMILES canónico |

CC(C1=CC(=C(C=C1)Br)Br)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Halogenation: Bromine vs. Chlorine

(R)-1-(3,4-Dichlorophenyl)ethan-1-amine

- Substituents : 3-Cl, 4-Cl.

- Molecular Formula : C₈H₉Cl₂N.

- Molecular Weight : 190.07 g/mol.

- Key Differences : Chlorine atoms are smaller and less polarizable than bromine, reducing steric bulk and van der Waals interactions. The lower molecular weight may enhance solubility in polar solvents compared to brominated analogs.

- Applications : Used as a research chemical in pharmacology, though specific biological data are unavailable .

- (1R)-1-(3,4-Dibromophenyl)ethan-1-amine Substituents: 3-Br, 4-Br. Molecular Formula: C₈H₉Br₂N (estimated). Molecular Weight: ~290 g/mol (estimated).

Positional Isomerism: Dibromo Substitution Patterns

- (1R)-1-(2,5-Dibromophenyl)ethan-1-amine Hydrochloride

- Substituents : 2-Br, 5-Br.

- Key Differences : The meta-para substitution (3,4-Br) in the target compound vs. ortho-meta (2,5-Br) alters electronic distribution. The 3,4-dibromo configuration may enhance resonance stabilization compared to 2,5-substitution.

- Implications : Positional changes affect binding affinity in receptor-ligand interactions due to altered dipole moments and steric alignment .

Heterocyclic Analogs: Pyridine Derivatives

- (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride Substituents: Pyridine ring with 3-F. Molecular Formula: C₇H₁₁Cl₂FN₂. Molecular Weight: 213.08 g/mol. Fluorine’s electronegativity enhances polarity, improving aqueous solubility compared to brominated arenes .

Functional Group Variations: Methanesulfonyl vs. Halogen

- (1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine Hydrochloride Substituents: 4-SO₂CH₃. Molecular Formula: C₉H₁₄ClNO₂S. Molecular Weight: 235.73 g/mol. This group also enhances solubility in polar aprotic solvents .

Heavy Halogen Substitution: Iodine Analogs

- (1R)-1-(3-Iodophenyl)ethan-1-amine

- Substituents : 3-I.

- Molecular Formula : C₈H₁₀IN.

- Molecular Weight : 247.08 g/mol.

- Key Differences : Iodine’s larger size and higher atomic weight increase lipophilicity and radiochemical stability, making it suitable for isotopic labeling in imaging studies. However, it may reduce metabolic stability compared to bromine .

Research Implications and Gaps

Further studies are needed to elucidate its synthesis, stability, and biological activity. The absence of melting points, solubility data, and pharmacological profiles in the evidence highlights opportunities for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.